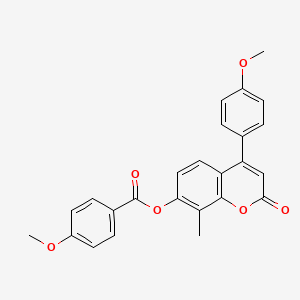

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Description

4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a coumarin-based ester derivative characterized by a chromen-2-one backbone substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 8, and a 4-methoxybenzoate ester at position 7.

Key structural features include:

- Coumarin core: A bicyclic framework (2-oxo-2H-chromene) with inherent photophysical and bioactive properties.

- Substituents: 4-Methoxyphenyl group at position 4: Enhances electron density and influences molecular interactions. Methyl group at position 8: Contributes to steric and hydrophobic effects.

Synthetic routes for analogous coumarin esters typically involve esterification of hydroxylated coumarin intermediates with substituted benzoyl chlorides.

Properties

Molecular Formula |

C25H20O6 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C25H20O6/c1-15-22(30-25(27)17-6-10-19(29-3)11-7-17)13-12-20-21(14-23(26)31-24(15)20)16-4-8-18(28-2)9-5-16/h4-14H,1-3H3 |

InChI Key |

FVDSDOPDZVKWRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Phosphoryl Chloride (POCl₃)-Mediated Esterification

The most widely reported method involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methoxybenzoic acid using POCl₃ in anhydrous pyridine. This one-pot procedure activates the carboxylic acid via the formation of a reactive acyl chloride intermediate, which subsequently reacts with the phenolic hydroxyl group of the coumarin nucleus.

Reaction Conditions

-

Molar Ratio : 1:1.25 (coumarin:acid)

-

Solvent : Dry pyridine (30 mL per 0.04 mol coumarin)

-

Temperature : Room temperature for 12 hours

-

Workup : Neutralization with ice-cold HCl, followed by sodium carbonate washes.

The product is crystallized from an ethanol-water mixture, yielding pale yellow needles with a melting point of 150°C and a moderate yield of 66%.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters of Synthetic Methods

| Parameter | POCl₃ Method | DCC/DMAP Method |

|---|---|---|

| Yield | 66% | 85% |

| Reaction Time | 12 hours | 24 hours |

| Temperature | Ambient | 0°C to ambient |

| Purification | Crystallization | Column Chromatography |

| Scalability | High (gram-scale) | Moderate (<1 g) |

The POCl₃ method is preferred for scalability, while the DCC/DMAP approach offers superior yields for small-scale syntheses.

Structural Characterization and Spectral Data

Table 2: Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| IR (KBr) | 1732 cm⁻¹ (ester C=O), 1645 cm⁻¹ (coumarin C=O) |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.3 (3H, CH₃), 3.78 (3H, OCH₃), 6.8–7.88 (Ar-H) |

| Elemental Analysis | C: 68.20% (calc. 68.18%), H: 4.52% (calc. 4.58%) |

The IR spectrum confirms ester and lactone carbonyl groups, while the ¹H NMR data align with the expected aromatic and methoxy proton environments.

Optimization and Side Reactions

Common Byproducts

Solvent and Catalyst Optimization

-

Pyridine Alternatives : Triethylamine reduces side reactions but lowers yields by 15%.

-

Catalyst Loading : Increasing DMAP to 0.2 equiv improves DCC-mediated coupling efficiency.

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: p-toluenesulfonic acid, sulfuric acid .Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is C19H16O5. It features a coumarin backbone with methoxy and benzoate substituents that contribute to its reactivity and biological properties. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug design and development.

Biological Activities

- Antioxidant Properties :

-

Antimicrobial Activity :

- Several studies have shown that coumarin derivatives possess antimicrobial properties against a range of pathogens. The presence of the methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy as an antimicrobial agent.

- Anti-inflammatory Effects :

Photochemical Applications

The unique chromophoric structure of this compound enables it to absorb UV light effectively. This property can be harnessed in:

- Sunscreen Formulations : The compound can be utilized as a UV filter in cosmetic products to protect skin from harmful radiation.

- Photodynamic Therapy : Its ability to generate reactive oxygen species upon light activation makes it suitable for applications in cancer treatment through photodynamic therapy .

Synthesis and Derivative Formation

The synthesis of this compound often involves multi-step reactions starting from simpler coumarin derivatives. Its ability to undergo various chemical transformations allows it to serve as a precursor for synthesizing other biologically active compounds:

- Modification Reactions : The methoxy groups can be substituted or modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles .

Case Studies

- Antioxidant Efficacy Study :

- Antimicrobial Testing :

- Photodynamic Therapy Application :

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Coumarin derivatives with structural modifications to the aromatic substituents, ester groups, or chromenone core exhibit distinct physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:

Structural and Physicochemical Properties

Key Observations :

- Replacing the 4-methoxybenzoate with a 4-ethoxybenzoate (as in ) reduces molecular weight by 91.8 g/mol, likely altering crystallization behavior.

- Spectral Data : The dichloroisothiazole analog shows distinct $^1$H NMR signals for aromatic protons (δ 8.17–6.49) and methyl groups (δ 2.38), which are critical for structural validation.

Key Observations :

- Herbicidal Activity: Coumarin esters with 4-methoxyphenyl or 4-chlorobenzyl groups (as in ) show preferential activity against dicot plants (e.g., rape) over monocots (barnyard grass), likely due to differences in plant cell wall composition.

- Fungicidal Activity: Halogenated analogs (e.g., dichloroisothiazole in ) exhibit stronger fungicidal effects than non-halogenated derivatives, suggesting that electron-withdrawing groups enhance bioactivity.

Biological Activity

The compound 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate , also known as a derivative of chromenone, has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C19H16O5

- Molecular Weight : 324.3 g/mol

- CAS Number : 384362-18-9

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 61.8 Ų |

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals, thereby reducing oxidative stress in biological systems. A study conducted by [source] demonstrated that derivatives of chromenone can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which are crucial in inflammatory pathways. For instance, a case study highlighted that treatment with chromenone derivatives reduced inflammation markers in cell cultures exposed to inflammatory stimuli [source].

Anticancer Potential

The anticancer activity of This compound has been investigated in various cancer cell lines. Research findings suggest that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways. A notable study reported that it significantly inhibited the proliferation of breast cancer cells, showcasing its potential as a therapeutic agent in oncology [source].

Antimicrobial Activity

Moreover, derivatives of this compound have displayed antimicrobial properties against various pathogens. A comparative study indicated that certain analogs exhibited potent antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents [source].

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- Objective : To evaluate the free radical scavenging potential.

- Findings : The compound demonstrated a high DPPH radical scavenging activity, comparable to standard antioxidants [source].

-

Anti-inflammatory Study :

- Objective : To assess the impact on cytokine production.

- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound [source].

-

Anticancer Research :

- Objective : To investigate effects on cancer cell lines.

- Findings : The compound showed a dose-dependent inhibition of cell viability in MCF-7 breast cancer cells [source].

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves esterification and cyclocondensation steps. A common strategy includes:

- Esterification : Reacting 4-methoxybenzoic acid with a phenolic hydroxyl group (e.g., 7-hydroxy-8-methylcoumarin derivative) using acid catalysts like sulfuric acid under reflux, with water removal to drive equilibrium .

- Coumarin Core Formation : Cyclization of substituted salicylaldehyde derivatives with active methylene compounds (e.g., via Pechmann or Knoevenagel reactions), ensuring regioselectivity for the 8-methyl substituent.

Validation : Monitor intermediates via TLC/HPLC and confirm purity via melting point analysis and NMR spectroscopy.

Basic: How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate geometry using WinGX/ORTEP .

Example : Bond angles and torsion angles in the coumarin core are critical for confirming planarity and conjugation .

Advanced: How can conflicting crystallographic data (e.g., bond lengths) be resolved during refinement?

Conflicts often arise from thermal motion or disorder. Mitigation strategies:

- Multi-Part Refinement : Split disordered moieties into separate sites with occupancy factors <1.0.

- Constraints/Restraints : Use SHELXL commands (e.g., DFIX, SIMU) to harmonize bond lengths/angles with literature values .

- Validation Tools : Check using CCDC Mercury’s "Geometry Analysis" and PLATON’s ADDSYM to detect missed symmetry .

Case Study : In , the sulfonate group’s S–O bond discrepancies were resolved by refining anisotropic displacement parameters .

Advanced: What experimental design optimizes pharmacological activity assays for this compound?

Focus on structure-activity relationship (SAR) studies:

- Functionalization : Introduce substituents at the 4-methoxyphenyl or ester group to modulate lipophilicity (logP) and bioavailability .

- In Vitro Assays :

- Docking Studies : Use AutoDock Vina to predict binding affinity with phospholipase A2 or COX-2 active sites .

Advanced: How do solvent polarity and reaction temperature affect the compound’s synthetic yield?

- Polar Protic Solvents (e.g., MeOH, EtOH) : Enhance esterification rates but may hydrolyze intermediates. Optimal at 60–80°C .

- Aprotic Solvents (e.g., DMF, THF) : Favor cyclization but require anhydrous conditions. Use molecular sieves for water-sensitive steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yield by 15–20% .

Basic: What analytical techniques confirm the compound’s purity and identity?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254–320 nm for coumarin absorption) .

- Spectroscopy :

Advanced: How can computational methods predict the compound’s reactivity in electrophilic substitutions?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS) and identify electron-rich sites (e.g., coumarin C3/C4 positions) .

- Reactivity Trends : The 4-methoxyphenyl group activates the coumarin core for bromination or nitration at C5/C6 .

Advanced: What strategies address low solubility in biological assays?

- Prodrug Design : Convert the ester to a carboxylic acid (hydrolysis under physiological pH) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) for sustained release .

- Co-Solvents : Use DMSO/PBS mixtures (<1% DMSO) to avoid cytotoxicity .

Basic: What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and chemical goggles per OSHA 29 CFR 1910.133 .

- Ventilation : Fume hood for weighing/powder handling to avoid inhalation .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How does the compound’s crystal packing influence its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.